![molecular formula C10H7NO2S B2857837 4-(Thiophen-2-YL)picolinic acid CAS No. 1255635-68-7](/img/structure/B2857837.png)
4-(Thiophen-2-YL)picolinic acid
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Overview
Description
4-(Thiophen-2-YL)picolinic acid is a chemical compound with the molecular formula C10H7NO2S . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
Thiophene derivatives, such as 4-(Thiophen-2-YL)picolinic acid, are synthesized through various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular weight of 4-(Thiophen-2-YL)picolinic acid is 206.25 . The molecular structure can be found in various databases such as Sigma-Aldrich and PubChem .Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications
Chemical Properties
“4-(Thiophen-2-YL)picolinic acid” is a heterocyclic compound with the molecular formula C10H8NO2S and a molecular weight of 206.25 . It is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .
Therapeutic Importance
Thiophene and its substituted derivatives, such as “4-(Thiophen-2-YL)picolinic acid”, are known to possess a wide range of therapeutic properties. They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Use in Drug Design
Thiophene moieties, like “4-(Thiophen-2-YL)picolinic acid”, are used by medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search for lead molecules . Several commercially available drugs contain a thiophene nucleus .
Use in Fluorescent Labeling
A novel fluorescent labeling reagent, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d] imidazol-1-yl)-ethyl ester, has been designed and synthesized. It was used to label twenty-six fatty acids successfully .
Use in Material Science
Thiophene derivatives are also used in material science. For example, a film of P (TTPA- co -DIT) was prepared potentiostatically at 1.0 V .
Mechanism of Action
Target of Action
Picolinic acid, a related compound, is known to interact with zinc finger proteins (zfps) . ZFPs are involved in various cellular processes, including viral replication and packaging .
Mode of Action
Picolinic acid, a structurally similar compound, works by binding to zfps, changing their structures, and disrupting zinc binding, thereby inhibiting their function .
Safety and Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 4-(Thiophen-2-YL)picolinic acid could be in the field of medicinal chemistry and material science.
properties
IUPAC Name |
4-thiophen-2-ylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-6-7(3-4-11-8)9-2-1-5-14-9/h1-6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPKXJXBCMTGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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